

Modulating the CCR7 Pathway with "Immune cell migration-IN-1": A Technical Guide

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Compound of Interest

Compound Name: Immune cell migration-IN-1

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Abstract

The C-C chemokine receptor 7 (CCR7) is a critical mediator of immune cell trafficking, guiding dendritic cells (DCs) and T cells to secondary lymphoid organs to initiate adaptive immune responses.[1][2][3] Its role in directing cell migration also extends to pathological conditions, making it a compelling target for therapeutic intervention in autoimmune diseases and cancer. [4] "Immune cell migration-IN-1" is a potent small molecule inhibitor of immune cell migration. This technical guide provides an in-depth overview of the putative mechanism by which "Immune cell migration-IN-1" modulates the CCR7 signaling pathway, based on currently available information. The guide outlines the multi-targeted nature of the inhibitor, affecting not only the CCR7 axis but also associated signaling nodes crucial for cell motility. We present available quantitative data, detailed hypothetical experimental protocols for its characterization, and visual representations of the signaling pathways and experimental workflows.

Introduction to the CCR7 Pathway

The CCR7 receptor, a G-protein coupled receptor (GPCR), is activated by its cognate chemokines, CCL19 and CCL21.[5][6] This interaction triggers a cascade of intracellular signaling events that culminate in chemotaxis, the directed migration of immune cells along a chemokine gradient. The signaling downstream of CCR7 is complex, involving both G-protein dependent and independent pathways.

G-protein Dependent Signaling: Upon ligand binding, CCR7 activates heterotrimeric G-proteins, primarily of the G_i family. This leads to the dissociation of the $G\alpha$ and $G\beta\gamma$ subunits, which in turn activate multiple downstream effector pathways essential for cell migration:[5][7]

- PI3K/Akt Pathway: Crucial for cell survival and proliferation.
- MAPK Pathway (ERK1/2): Plays a significant role in cell migration and proliferation.[1]
- RhoA Pathway: Regulates the actin cytoskeleton, which is fundamental for cell movement.[7]

G-protein Independent Signaling: CCR7 can also signal through β -arrestin recruitment, which can lead to receptor desensitization and internalization, as well as scaffolding for other signaling complexes.[6]

"Immune cell migration-IN-1": A Multi-faceted Modulator

"Immune cell migration-IN-1" (CAS: 2316683-71-1) is reported to be a potent inhibitor of immune cell migration with a multi-target mechanism of action.[8] While detailed peer-reviewed studies on this specific compound are limited, the available information suggests it impacts several key cellular processes that are intertwined with CCR7-mediated migration.

Quantitative Data

The primary quantitative data available for "Immune cell migration-IN-1" is its effective concentration at 50% (EC50) in a T-cell adhesion assay.[8]

Parameter	Value	Assay	Reference
EC50	13.5 nM	T-cell adhesion assay	[8]

This low nanomolar EC50 value indicates high potency in inhibiting T-cell adhesion, a critical step in immune cell trafficking.

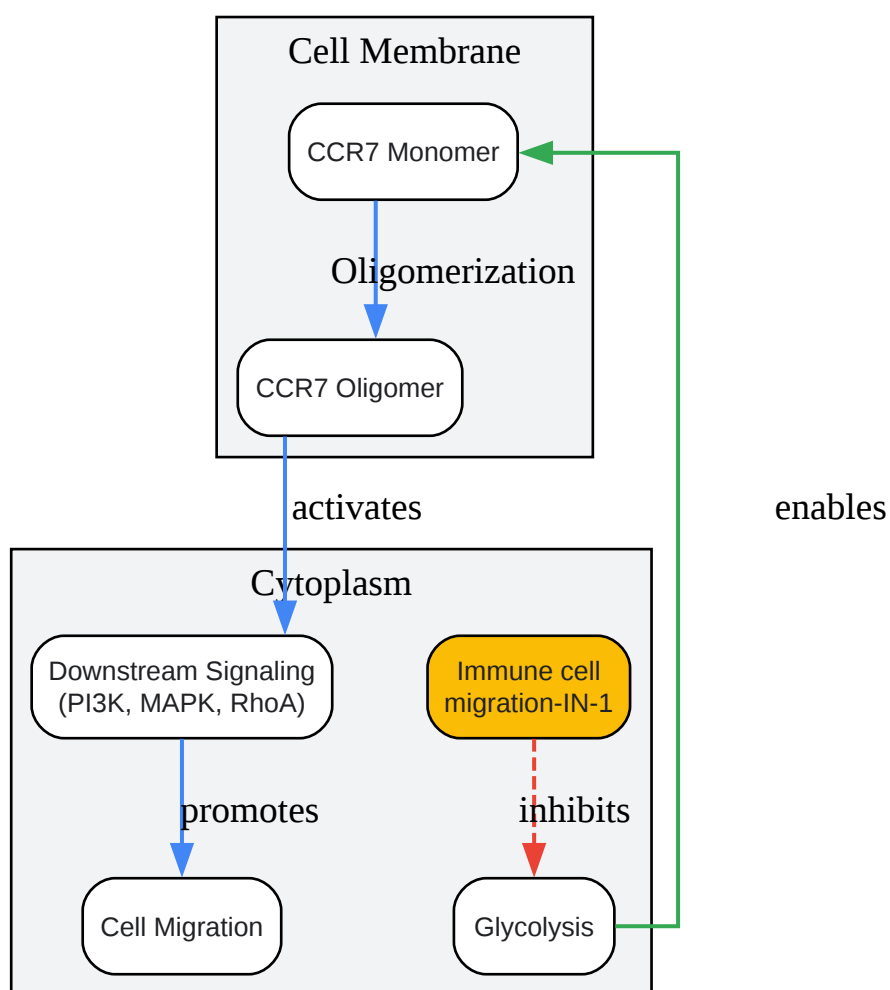
Proposed Mechanism of Action on the CCR7 Pathway

The modulatory effect of "**Immune cell migration-IN-1**" on the CCR7 pathway is likely indirect and multifaceted, targeting key downstream and associated cellular machinery rather than the receptor itself. The proposed mechanisms are detailed below.

Interference with CCR7 Oligomerization via Metabolic Regulation

A key insight into the action of "**Immune cell migration-IN-1**" is its purported influence on CCR7 oligomerization through the modulation of cellular metabolism.[8] CCR7 oligomerization is a crucial step for its optimal signaling and is dependent on glycolytic metabolism.[9][10] Activated immune cells upregulate glycolysis to meet the energetic and biosynthetic demands of migration and effector functions.[11][12][13][14][15]

"**Immune cell migration-IN-1**" is suggested to interact with metabolic pathways, and by disrupting glycolysis, it could indirectly prevent the proper formation of CCR7 oligomers. This would lead to attenuated downstream signaling and impaired migratory capacity.[9][10]



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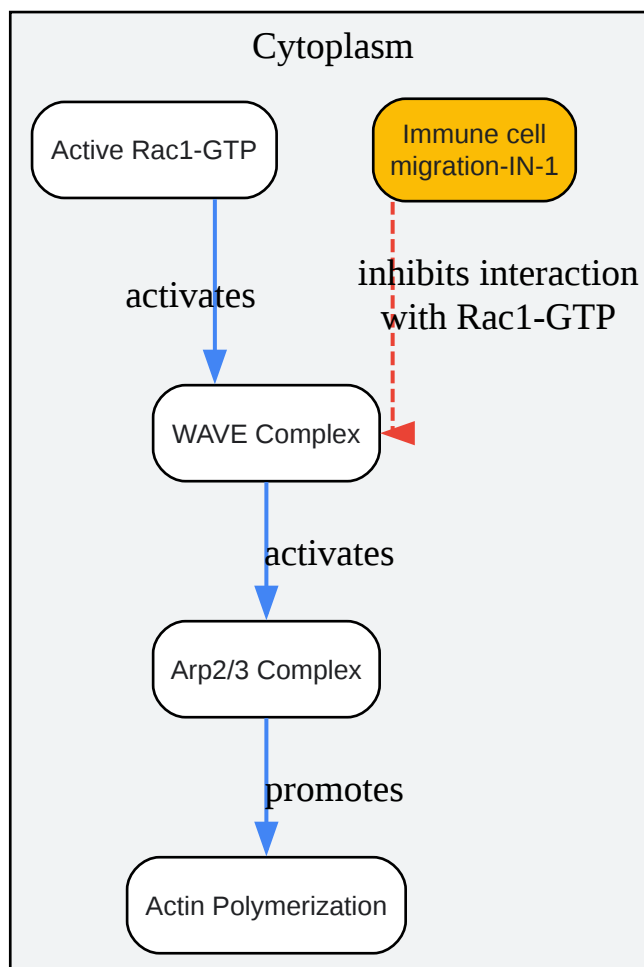
Caption: Inhibition of Glycolysis by "Immune cell migration-IN-1" impairs CCR7 oligomerization and downstream signaling.

Disruption of Actin Polymerization via WAVE Complex Inhibition

Cell migration is fundamentally dependent on the dynamic remodeling of the actin cytoskeleton. The WAVE regulatory complex (WRC) is a key activator of the Arp2/3 complex, which drives the formation of branched actin networks at the leading edge of migrating cells. The activation of the WRC is, in part, regulated by the Rho GTPase Rac1.[16]

"Immune cell migration-IN-1" is reported to disrupt the interaction between the WAVE complex and active Rac1. This would prevent the conformational changes in the WAVE protein

necessary for Arp2/3 complex binding and subsequent actin polymerization, thereby halting cell motility.[17]



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Caption: "Immune cell migration-IN-1" disrupts WAVE complex activation by Rac1, inhibiting actin polymerization.

Modulation of Integrin Signaling

Integrins are transmembrane adhesion receptors that are crucial for the adhesion of migrating immune cells to the endothelium and the extracellular matrix. The CCR7 signaling pathway can modulate integrin activation, a process known as "inside-out" signaling, which increases the affinity of integrins for their ligands and promotes firm adhesion.

"Immune cell migration-IN-1" is suggested to interfere with these inside-out signaling pathways that regulate integrin activation.[8] By preventing the conformational changes required for high-affinity binding, the compound would reduce the ability of immune cells to adhere to surfaces, a prerequisite for migration.

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols that could be employed to characterize the effects of "Immune cell migration-IN-1" on the CCR7 pathway.

T-Cell Adhesion Assay

This assay would be used to determine the EC50 of "Immune cell migration-IN-1" for the inhibition of T-cell adhesion to an endothelial monolayer or to purified adhesion molecules.

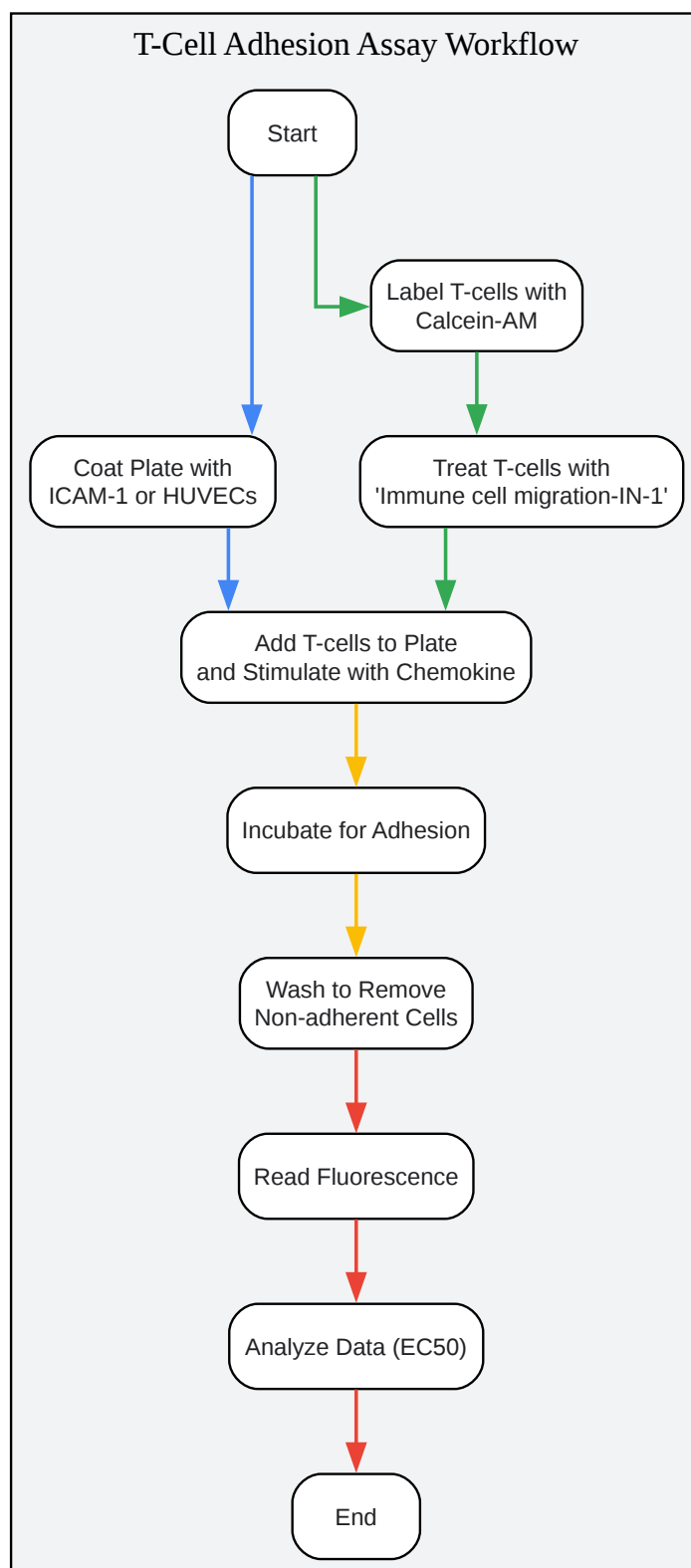
Materials:

- Human T-lymphocytes (e.g., Jurkat cell line or primary T-cells)
- Human Umbilical Vein Endothelial Cells (HUVECs) or purified ICAM-1
- 96-well black, clear-bottom tissue culture plates
- Calcein-AM (fluorescent dye)
- "Immune cell migration-IN-1"
- CCL19 or CCL21
- Assay buffer (e.g., RPMI 1640 with 0.5% BSA)
- Fluorescence plate reader

Procedure:

- Plate Coating: If using purified ICAM-1, coat the wells of the 96-well plate with ICAM-1 solution and incubate overnight at 4°C. If using HUVECs, seed the cells and grow to confluence.

- Cell Labeling: Resuspend T-cells in assay buffer and label with Calcein-AM according to the manufacturer's protocol.
- Compound Preparation: Prepare a serial dilution of "**Immune cell migration-IN-1**" in assay buffer.
- Treatment: Incubate the labeled T-cells with the different concentrations of "**Immune cell migration-IN-1**" for 30-60 minutes at 37°C.
- Adhesion: Add the treated T-cells to the coated or HUVEC-containing wells. Add CCL19 or CCL21 to stimulate adhesion.
- Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for adhesion.
- Washing: Gently wash the wells to remove non-adherent cells.
- Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
- Data Analysis: Plot the fluorescence intensity against the log of the inhibitor concentration and fit a dose-response curve to determine the EC50.



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Caption: Workflow for the T-cell adhesion assay.

Chemotaxis Assay (Transwell)

This assay measures the ability of "**Immune cell migration-IN-1**" to inhibit the directed migration of immune cells towards a chemoattractant.^{[3][18][19][20]}

Materials:

- Transwell inserts with a permeable membrane (e.g., 5 µm pore size for lymphocytes)
- 24-well companion plates
- Immune cells (e.g., primary T-cells or DCs)
- "**Immune cell migration-IN-1**"
- Chemoattractant (CCL19 or CCL21)
- Assay medium (serum-free)
- Cell stain (e.g., Crystal Violet) or flow cytometer for quantification

Procedure:

- Setup: Place Transwell inserts into the wells of the 24-well plate.
- Chemoattractant: Add assay medium containing the chemoattractant (CCL19 or CCL21) to the lower chamber.
- Cell Preparation: Resuspend immune cells in serum-free medium.
- Treatment: Treat the cells with various concentrations of "**Immune cell migration-IN-1**" for 30-60 minutes.
- Seeding: Add the treated cell suspension to the upper chamber of the Transwell insert.
- Incubation: Incubate the plate for 2-4 hours at 37°C to allow for migration.
- Quantification:

- Staining: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane with Crystal Violet. Elute the dye and measure absorbance.
- Flow Cytometry: Collect the cells from the lower chamber and count them using a flow cytometer.
- Data Analysis: Calculate the percentage of migration inhibition for each concentration of the compound and determine the IC50.

CCR7 Oligomerization Assay (Co-immunoprecipitation)

This assay would investigate the effect of "**Immune cell migration-IN-1**" on the oligomerization of CCR7.

Materials:

- Cells expressing tagged CCR7 (e.g., HEK293T cells transfected with CCR7-FLAG and CCR7-HA)
- "**Immune cell migration-IN-1**"
- Lysis buffer
- Anti-FLAG antibody conjugated to beads
- SDS-PAGE and Western blotting reagents
- Antibodies against HA and FLAG tags

Procedure:

- Cell Culture and Treatment: Culture the transfected cells and treat with "**Immune cell migration-IN-1**" for a specified time. To investigate the role of glycolysis, cells can be cultured in glucose-deprived medium or treated with a known glycolysis inhibitor (e.g., 2-DG) as a positive control.
- Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

- Immunoprecipitation: Incubate the cell lysates with anti-FLAG antibody-conjugated beads to pull down CCR7-FLAG and any associated proteins.
- Washing: Wash the beads to remove non-specific binding.
- Elution and Western Blotting: Elute the protein complexes from the beads, separate them by SDS-PAGE, and transfer to a membrane.
- Detection: Probe the membrane with anti-HA and anti-FLAG antibodies to detect the co-immunoprecipitation of CCR7-HA with CCR7-FLAG.
- Analysis: A decrease in the amount of co-precipitated CCR7-HA in the presence of "**Immune cell migration-IN-1**" would suggest an inhibition of CCR7 oligomerization.

Summary and Future Directions

"**Immune cell migration-IN-1**" presents as a potent inhibitor of immune cell migration with a novel, multi-pronged mechanism of action. Its ability to modulate the CCR7 pathway appears to be indirect, primarily through the disruption of cellular metabolism essential for receptor oligomerization and by inhibiting the downstream actin remodeling machinery. This multifaceted approach could offer therapeutic advantages by targeting multiple nodes in the complex process of cell migration.

Further research is imperative to fully elucidate the molecular details of its interactions. Key future experiments should include:

- Direct Binding Assays: To determine if "**Immune cell migration-IN-1**" directly interacts with CCR7 or other signaling proteins.
- Phosphorylation Studies: To assess the effect of the compound on the phosphorylation status of key downstream kinases in the CCR7 pathway (e.g., Akt, ERK).
- In Vivo Studies: To evaluate the efficacy of "**Immune cell migration-IN-1**" in animal models of diseases where CCR7-mediated migration is pathogenic.

A comprehensive understanding of how "**Immune cell migration-IN-1**" modulates the CCR7 pathway will be crucial for its potential development as a therapeutic agent for a range of

immunological disorders.

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